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Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two inhibitors of 11[3-
hydroxysteroid dehydrogenase type 1 (113-HSD1): BMS-823778 and INCB13739. Both
compounds have been investigated for their potential in treating metabolic diseases,
particularly type 2 diabetes. This document summarizes their mechanism of action, preclinical
and clinical data, and provides detailed experimental methodologies for key assays.

Mechanism of Action

Both BMS-823778 and INCB13739 are potent and selective inhibitors of 113-HSD1.[1][2][3][4]
[5][6][7][8] This enzyme is responsible for the intracellular conversion of inactive cortisone to
active cortisol, a glucocorticoid that can contribute to insulin resistance and other features of
the metabolic syndrome.[1][6] By inhibiting 113-HSD1, these compounds aim to reduce local
cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, thereby
improving insulin sensitivity and glucose metabolism.[1][2][6]
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Caption: Signaling pathway of 113-HSD1 and point of inhibition.

Preclinical Data Comparison

A summary of the available preclinical data for BMS-823778 and INCB13739 is presented
below. Direct head-to-head preclinical studies are not publicly available; this table compiles

data from separate investigations.
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Parameter BMS-823778 INCB13739
Target 11B-HSD1 11B-HSD1
IC50 (human 11(3-HSD1) 2.3 nM[2][4][8] Data not available

>10,000-fold over 11p3-HSD-

Selectivity 2[21[E]

Selective for 113-HSD1 over
other dehydrogenases|[7]

Cynomolgus Monkeys: ED50 =
0.6 mg/kg[2][8]Diet-Induced
Obese (DIO) Mice: ED50 = 34
mg/kg[2][4][8]EX vivo adipose
DIO mouse model: ED50 = 5.2
mg/kg[2][8]

In Vivo Efficacy (Animal Model)

Improved hepatic and
peripheral insulin sensitivity in
patients with T2DM[7]

44% to 100% in preclinical

Oral Bioavailability )
species[2][8]

Orally available[1]

Clinical Data Comparison

Both compounds have undergone clinical evaluation. The following table summarizes key

findings from clinical trials.

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://www.medchemexpress.com/bms-823778-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/30613321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pubmed.ncbi.nlm.nih.gov/30613321/
https://pubmed.ncbi.nlm.nih.gov/20373256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pubmed.ncbi.nlm.nih.gov/30613321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://www.medchemexpress.com/bms-823778-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/30613321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pubmed.ncbi.nlm.nih.gov/30613321/
https://pubmed.ncbi.nlm.nih.gov/20373256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pubmed.ncbi.nlm.nih.gov/30613321/
https://go.drugbank.com/drugs/DB05064
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Parameter BMS-823778 INCB13739
Highest Development Phase Phase 2 (Discontinued)[3] Phase 2[9]
Type 2 Diabetes, Type 2 Diabetes inadequately
Patient Population Hypercholesterolemia, controlled by metformin[6][12]
Hypertension[3][10][11] [13][14]

At 200 mg/day for 12 weeks:-
A1C reduction: -0.6%][6][12]
[14][15]- Fasting plasma

Investigated for effects on glucose reduction: -24
] o atherosclerotic plaque mg/dL[6][12][14][15]- HOMA-
Key Efficacy Findings ) ] ]
inflammation and blood IR reduction: -24%][6][12][14]
pressure[3][11] [15]- Significant decrease in

total cholesterol, LDL, and
triglycerides in hyperlipidemic
patients[6][12]

Well-tolerated at all dose levels
- Generally safe and well- _ o
Safety and Tolerability ) ) with adverse events similar to
tolerated in healthy subjects[3]
placebo[6][12]

Experimental Protocols
11B-HSD1 Enzyme Inhibition Assay (General Protocol)

This protocol describes a representative method for determining the in vitro potency of
inhibitors against 113-HSD1.
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Caption: Workflow for an in vitro 113-HSD1 inhibition assay.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b606259?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Methodology:

Enzyme Preparation: Recombinant human 113-HSD1 is prepared in an appropriate assay
buffer.

Compound Preparation: Test compounds (BMS-823778 or INCB13739) are serially diluted to
a range of concentrations.

Assay Reaction: The enzyme is pre-incubated with the test compound in a microplate. The
enzymatic reaction is initiated by the addition of the substrate (cortisone) and the cofactor
(NADPH).

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a
specific period.

Reaction Termination: The reaction is stopped by the addition of a stop solution.

Detection: The amount of cortisol produced is quantified using a suitable detection method,
such as Homogeneous Time-Resolved Fluorescence (HTRF) or mass spectrometry.

Data Analysis: The percentage of inhibition at each compound concentration is calculated
relative to a control without an inhibitor. The IC50 value, the concentration of the inhibitor that
causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-
response curve.

In Vivo Pharmacodynamic Assessment in DIO Mice
(General Protocol)

This protocol outlines a typical procedure to evaluate the in vivo efficacy of 113-HSD1 inhibitors
in a diet-induced obese (DIO) mouse model.

Methodology:

« Animal Model: Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity
and insulin resistance.
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e Compound Administration: BMS-823778 or another test compound is administered orally at
various doses.

» Pharmacodynamic Endpoint: A common method to assess 11(3-HSD1 inhibition in vivo is to
measure the conversion of a tracer dose of a labeled glucocorticoid precursor. For example,
after compound administration, a tracer amount of 11-dehydrocorticosterone can be
administered, and the subsequent plasma levels of corticosterone are measured. The
reduction in corticosterone levels reflects the degree of 113-HSD1 inhibition.

o Data Analysis: The dose-response relationship is analyzed to determine the ED50, which is
the dose required to achieve 50% of the maximal effect.

Conclusion

Both BMS-823778 and INCB13739 have demonstrated potent inhibition of 113-HSD1.
Preclinical data for BMS-823778 shows high potency and selectivity. Clinical data for
INCB13739 indicates efficacy in improving glycemic control and lipid profiles in patients with
type 2 diabetes. While both compounds showed promise, the development of BMS-823778
was discontinued, and INCB13739 did not proceed to Phase 3 trials for unknown reasons.[9]
This comparative guide provides a valuable resource for researchers in the field of metabolic
diseases, offering insights into the pharmacological profiles of these two 11(3-HSD1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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